molecular formula C79H109N19O12 B013193 [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P CAS No. 96736-12-8

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Cat. No. B013193
CAS RN: 96736-12-8
M. Wt: 1516.8 g/mol
InChI Key: XVOCEQLNJQGCQG-ACRSGXKRSA-N
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Description

Synthesis Analysis

The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P involves assembling the specific amino acids in the sequence: {d-Arg}-Pro-Lys-Pro-{d-Phe}-Gln-{d-Trp}-Phe-{d-Trp}-Leu-Leu-NH2 . The peptide’s molecular weight is approximately 1516.83 g/mol .

Scientific Research Applications

  • Cancer Treatment and Inhibition :

    • It acts as a potent inhibitor of small cell lung cancer (SCLC) cell growth, suggesting therapeutic value in treating SCLC (Seckl et al., 1997).
    • The peptide inhibits the growth of human small cell lung cancer cells in vitro, indicating potential therapeutic implications (Woll & Rozengurt, 1988).
    • It induces apoptosis in lung cancer cell lines in vitro, involving a signal transduction pathway for apoptosis (Reeve & Bleehen, 1994).
    • Exhibits in vitro activity against a range of human cancer cell lines and may be targeted to primary lung tumors (Jones et al., 1997).
    • More potent antiproliferative effects in tumor cells than normal cells, suggesting a role in tumor treatment (Everard et al., 1992).
  • Neurological Applications :

    • The peptide and its analogue depolarize and hyperpolarize neurons in the guinea pig submucosal plexus, causing presynaptic inhibition (Surprenant et al., 1987).
  • Signal Transduction and Receptor Activity :

    • Acts as a biased agonist on neuropeptide and related receptors, activating certain guanine nucleotide-binding proteins through the receptor, but not others (Jarpe et al., 1998).
    • Blocks the binding, Ca2+-mobilizing, and mitogenic effects of endothelin and vasoactive intestinal contractor in mouse 3T3 cells (Fabregat & Rozengurt, 1990).
    • Inhibits DNA synthesis induced by bombesin, vasopressin, and bradykinin, and inhibits signal transduction pathways in Swiss 3T3 cells (Seckl et al., 1996).
  • Analgesic and Anti-inflammatory Activity :

    • Intrathecal injections of substance P analogues, including this peptide, produce antinociceptive effects (Post & Folkers, 1985).
  • General Stability and Metabolic Processing :

    • The modifications made to substance P have been relatively successful in preserving chemical and biological stability (Cummings et al., 1994).

properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOCEQLNJQGCQG-ACRSGXKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H109N19O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
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[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
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[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
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[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
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[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 6
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[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Citations

For This Compound
352
Citations
MB Jarpe, C Knall, FM Mitchell, AM Buhl… - Journal of Biological …, 1998 - ASBMB
Substance P derivatives are potential therapeutic compounds for the treatment of small cell lung cancer and can cause apoptosis in small cell lung cancer cells in culture. These …
Number of citations: 110 www.jbc.org
MJ Everard, VM Macaulay, JL Miller, IE Smith - British journal of cancer, 1992 - nature.com
Analogues of the neurotransmitter substance P (SP) can interact with neuropeptide receptors, and are reported to inhibit growth of small cell lung cancer cell lines (SCLC CLs). We …
Number of citations: 26 www.nature.com
I Fabregat, E Rozengurt - Journal of cellular physiology, 1990 - Wiley Online Library
Endothelin (ET 1 ) and vasoactive intestinal contractor (VIC) stimulate quiescent Swiss 3T3 cells to resume DNA synthesis acting synergistically with epidermal growth factors (EGF) and …
Number of citations: 36 onlinelibrary.wiley.com
A Djanani, NC Kaneider, D Sturn, CJ Wiedermann - Regulatory peptides, 2003 - Elsevier
G-protein-coupled bombesin receptors are capable of signaling through the G i protein even when receptor-coupling to G q is blocked by [d-Arg1,d-Phe5,d-Trp7,9,Leu11]substance P (…
Number of citations: 7 www.sciencedirect.com
DA Jones, AJ MacLellan, J Cummings, AA Ritchie… - Peptides, 1997 - Elsevier
JONES, DA, AJ MacLELLAN, J. CUMMINGS, AA RITCHIE, SP LANGDON AND JF SMYTH. Processing of [d-arg 1 ,d-Phe 5 ,d-Trp 7,9 ,Leu 11 ]substance P in xenograft bearing Nu/Nu …
Number of citations: 4 www.sciencedirect.com
JG Reeve, NM Bleehen - Biochemical and biophysical research …, 1994 - Elsevier
The broad spectrum antagonist [D-Arg 1 , D-Phe 5 , D-Trp 7,9 , Leu 11 ] substance P has been shown previously to inhibit the growth of small cell lung cancer cells both in vitro and in …
Number of citations: 62 www.sciencedirect.com
M Munoz, S Recio, M Rosso, M Redondo… - J Physiol …, 2015 - jpp.krakow.pl
It is known that in human lung cancer samples, both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) cells express the neurokinin-1 (NK-1) receptor; that after …
Number of citations: 16 www.jpp.krakow.pl
MJ Everard, VM Macaulay, JL Millar, IE Smith - European Journal of Cancer, 1993 - Elsevier
We report the effect of substance P analogue, [D-Arg 1 , D-Phe 5 , D-Trp 7,9 , Leu 11 ]substance P(D-Phe 5 SP), on the growth of human small cell lung cancer (SCLC) xenografts HC12 …
Number of citations: 22 www.sciencedirect.com
J Cummings, A MacLellan, SP Langdon… - Journal of pharmaceutical …, 1994 - Elsevier
The substance P (SP) analogues [D-Arg 1 , D-Phe 5 , D-Trp 7,9 , Leu 11 ]-SP and [Arg 6 , D-Trp 7,9 , MePhe 8 ]-SP (6–11) (antagonists D and G, respectively) are under consideration …
Number of citations: 19 www.sciencedirect.com
PJ Woll, E Rozengurt - … of the National Academy of Sciences, 1988 - National Acad Sciences
In the search for a more potent bombesin antagonist, we found [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P to be effective in mouse fibroblasts and to inhibit the growth of small cell …
Number of citations: 209 www.pnas.org

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